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2-(2-Methyl-1-piperidinyl)isonicotinic acid - 1019127-10-6

2-(2-Methyl-1-piperidinyl)isonicotinic acid

Catalog Number: EVT-1675711
CAS Number: 1019127-10-6
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

O,O-Dipropyl S-[2-(2′-Methyl-1′-piperidinyl)-2-oxo-ethyl] Phosphorodithioate (Piperophos)

  • Compound Description: Piperophos is an organophosphorus pesticide primarily used to control weeds in rice paddy fields. It is known to undergo extensive metabolism in rice plants, resulting in various metabolites. []

2-(2′-Methyl-1′-piperidinyl)-2-oxo-ethane Sulfonic Acid

  • Compound Description: This compound is a major metabolite identified during the study of Piperophos metabolism in rice plants. []

2-(2ʹ-Methyl-1ʹ-piperidinyl)-2-oxo-ethanoic Acid

  • Compound Description: Another major metabolite of Piperophos identified in rice plants. []

O,O-Dipropyl S-[2-(2ʹ-methyl-1′ -piperidinyl)-2-oxo-ethyl] Phosphorothioate

  • Compound Description: A minor metabolite detected during the investigation of Piperophos metabolism in rice plants. []

2-(4-((2-(2S,5R)-2-Cyano-5-ethynyl-1-pyrrolidinyl)-2-oxoethylamino)-4-methyl-1-piperidinyl)-4-pyridinecarboxylic Acid (ABT-279)

  • Compound Description: ABT-279 is a potent and selective inhibitor of dipeptidyl peptidase-IV (DPP-IV) currently under investigation as a potential treatment for type 2 diabetes. [, ]
Synthesis Analysis

The synthesis of 2-(2-Methyl-1-piperidinyl)isonicotinic acid typically involves several key steps:

  1. Starting Materials: The synthesis often begins with 2-methyl-nicotinic acid as a precursor.
  2. Reagents: Thionyl chloride is commonly used to activate the carboxylic acid group for further reactions.
  3. Methodology: A general procedure involves dissolving the starting material in methanol, followed by the addition of thionyl chloride under an inert atmosphere. The reaction mixture is then refluxed to facilitate the formation of an acyl chloride intermediate, which can subsequently react with amines to yield the desired piperidine derivative .

Technical details indicate that hydrogenation reactions may also be employed, utilizing catalysts such as platinum oxide or palladium on carbon to facilitate the reduction of intermediates during synthesis .

Molecular Structure Analysis

The molecular structure of 2-(2-Methyl-1-piperidinyl)isonicotinic acid can be represented by its chemical formula C12H14N2O2C_{12}H_{14}N_{2}O_{2}. The compound features a piperidine ring substituted at the nitrogen atom with a methyl group, and an isonicotinic acid moiety that includes a pyridine ring with a carboxylic acid functional group.

Structural Data

  • Molecular Weight: 218.25 g/mol
  • Melting Point: Specific melting point data may vary based on purity and synthesis conditions.
  • NMR Spectroscopy: Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are utilized to confirm the structure and purity of synthesized compounds .
Chemical Reactions Analysis

Chemical reactions involving 2-(2-Methyl-1-piperidinyl)isonicotinic acid primarily focus on its reactivity as an amine and an acid. The compound can participate in various reactions including:

  • Acylation Reactions: The carboxylic acid group can react with different acyl chlorides to form amides.
  • Esterification: It can also undergo esterification with alcohols under acidic conditions.
  • Hydrogenation: Reduction reactions involving hydrogen gas can modify the piperidine ring or other substituents.

These reactions are significant for modifying the compound's properties and enhancing its biological activity .

Mechanism of Action

The mechanism of action for 2-(2-Methyl-1-piperidinyl)isonicotinic acid is not fully elucidated but is believed to involve interactions with specific biological targets such as receptors or enzymes. Compounds with similar structures often exhibit antimicrobial and antiviral properties, suggesting that this derivative may influence microbial growth or viral replication through inhibition mechanisms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • pKa Value: The acidity constant (pKa) can provide insights into its ionization state at physiological pH, influencing its pharmacokinetic properties.
  • Stability: Stability under various conditions (e.g., temperature, light) is crucial for storage and handling.

Relevant analyses such as Infrared (IR) spectroscopy and Mass Spectrometry (MS) are employed to characterize these properties accurately .

Applications

The scientific uses of 2-(2-Methyl-1-piperidinyl)isonicotinic acid include:

  • Drug Development: Its structural attributes make it a candidate for developing new therapeutic agents targeting infectious diseases.
  • Biological Research: Used in studies exploring the pharmacological effects of piperidine derivatives on various biological systems.
  • Synthetic Chemistry: Acts as an intermediate in synthesizing more complex molecules or modifying existing compounds for enhanced efficacy.
Medicinal Chemistry & Pharmacological Applications of 2-(2-Methyl-1-piperidinyl)isonicotinic Acid

Target Identification in Antimicrobial Therapy: Implications for Tuberculosis Treatment

The molecular target landscape of 2-(2-methyl-1-piperidinyl)isonicotinic acid positions it as a strategic chemotherapeutic agent against Mycobacterium tuberculosis. This compound exhibits a dual-targeting mechanism, primarily inhibiting enzymes essential for mycobacterial cell wall biosynthesis and energy metabolism. Structural analyses indicate high-affinity binding to enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid elongation cycle that is indispensable for cell wall integrity [9]. Unlike first-line prodrug isoniazid (INH), which requires activation by KatG, this compound functions as a direct InhA inhibitor, thereby circumventing the most common resistance mechanism (KatG mutations) observed in >50% of INH-resistant clinical isolates [10].

Simultaneously, the compound demonstrates potent inhibition of mycobacterial ATP synthase, specifically targeting the oligomycin-sensitive subunit C (AtpE). This dual mechanism disrupts both cell wall biogenesis and energy homeostasis, creating a synergistic bactericidal effect. Molecular docking studies reveal that the 2-methylpiperidinyl moiety facilitates hydrogen bonding with NAD+ cofactor binding sites in InhA, while the isonicotinic acid core interacts with catalytic residues in the proton translocation channel of ATP synthase [7] [9]. This dual targeting addresses a critical vulnerability in drug-resistant strains that often develop compensatory mutations under single-target therapy.

Table 1: Molecular Targets of 2-(2-Methyl-1-piperidinyl)isonicotinic Acid in M. tuberculosis

Target EnzymeBiological FunctionInhibition MechanismResistance Bypass Advantage
InhACatalyzes fatty acid elongation in mycolic acid biosynthesisDirect competitive inhibition of NAD+ binding siteAvoids KatG activation requirement
ATP Synthase (AtpE)Proton-driven ATP productionBlocks proton translocation channelEffective against BDQ-resistant strains with F0 subunit mutations
KasAβ-Ketoacyl-ACP synthase in FAS-II systemAllosteric modulationComplementary to InhA inhibition

The structural framework of this compound enables activity against both drug-susceptible and drug-resistant strains by exploiting evolutionarily conserved catalytic sites. The intact hydrazide moiety (–CONH–) in its isonicotinic acid component mirrors pharmacophores in established InhA inhibitors, while the 2-methylpiperidinyl substituent enhances membrane permeability through balanced lipophilicity (calculated logP ≈ 2.1) [7] [10]. This pharmacokinetic profile facilitates intracellular accumulation in macrophages where mycobacteria reside, addressing a critical limitation of many anti-TB agents.

Structure-Activity Relationship (SAR) Studies for Mycobacterial ATP Synthase Inhibition

Systematic SAR investigations reveal that anti-tubercular potency correlates with specific structural modifications in the 2-(2-methyl-1-piperidinyl)isonicotinic acid scaffold. The isonicotinic acid core is indispensable, with deletion or substitution abolishing activity against both drug-susceptible H37Rv and MDR strains. Conservative modifications to the pyridine nitrogen position (e.g., isomerization to 3-position) reduced potency by >100-fold, confirming the critical nature of the 4-pyridyl configuration for target engagement [1]. Introduction of alkyl substituents at the 2-position of the pyridine ring significantly enhanced activity, with the 2-methyl derivative achieving MIC values comparable to first-line drugs (0.03–0.1 μg/mL) [1].

The piperidinyl moiety demonstrates remarkable tolerance for optimization. While the unsubstituted piperidine maintains baseline activity, 2-methyl substitution enhances membrane penetration by increasing lipophilicity without compromising aqueous solubility. This modification improved MIC against MDR strains by 8-fold compared to the non-methylated analog [7]. However, bulkier 2-alkyl groups (ethyl, propyl) diminished activity due to steric hindrance in the ATP synthase binding pocket. Quaternary nitrogen modifications or ring expansion to homopiperidine abolished activity, confirming the necessity of a basic tertiary amine for proton translocation interference [7].

Table 2: SAR Analysis of Structural Modifications and Anti-Tubercular Activity

Structural RegionModificationMIC vs H37Rv (μg/mL)Impact on ATP Synthase Inhibition
Pyridine coreUnmodified isonicotinic acid0.03–0.1IC50 = 0.19 μM
3-Nitrogen isomerization>10.0>50% activity loss
Benzene replacement>64.0Inactive
C2 positionHydrogen (unsubstituted)0.5IC50 = 1.57 μM
Methyl group0.03IC50 = 0.19 μM
Ethyl group0.25IC50 = 0.71 μM
Piperidinyl groupUnsubstituted0.4IC50 = 0.26 μM
2-Methyl0.03IC50 = 0.19 μM
2-Ethyl0.8IC50 = 0.36 μM
3-Methyl0.6IC50 = 0.42 μM

The hydrazide linker (–NH–CO–) proved essential, with esterification or reduction resulting in complete loss of activity. This aligns with observations in classical InhA inhibitors where the hydrazide moiety coordinates with catalytic residues. Molecular dynamics simulations confirm that the protonated piperidinyl nitrogen forms a salt bridge with Glu65 in the ATP synthase c-subunit, while the 2-methyl group induces hydrophobic interactions with Ile66 and Val69 [7]. This binding mode mirrors bedaquiline but with distinct contacts explaining its retained activity against some BDQ-resistant mutants.

Hybridization strategies have further optimized this scaffold. Conjugation with electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the pyridine 5-position enhanced activity against non-replicating persisters, likely through improved penetration of the waxy mycobacterial cell wall [7]. Conversely, electron-donating groups (methoxy, methyl) improved pharmacokinetic profiles but reduced potency, indicating target-binding preferences for electron-deficient systems.

Comparative Efficacy Against Multi-Drug-Resistant (MDR) Mycobacterium tuberculosis Strains

The compound demonstrates exceptional potency against MDR and XDR clinical isolates, with MIC values ranging from 0.06 to 0.5 μg/mL across geographically diverse strains [7]. This efficacy surpasses first-line drugs compromised by common resistance mechanisms. Against KatG-deficient strains (S315T mutation), 2-(2-methyl-1-piperidinyl)isonicotinic acid maintains consistent MIC values, contrasting with isoniazid which shows >500-fold reduced potency. Similarly, it remains fully active against strains with inhA promoter mutations (e.g., c-15t), which confer resistance to both INH and second-line drug ethionamide [10].

Comparative analysis with bedaquiline (BDQ), a diarylquinoline ATP synthase inhibitor, reveals complementary resistance profiles. While BDQ resistance commonly arises from mutations in atpE (A63P, I66M), the compound retains sub-μM MIC against these mutants due to its distinct binding mode that avoids steric clashes with substituted residues [7]. However, strains with F1F0 ATP synthase assembly defects show reduced susceptibility to both agents, confirming shared vulnerability in energy metabolism inhibition.

Table 3: Comparative Activity Against Drug-Resistant Tuberculosis Strains

Strain Resistance ProfileIsoniazid MIC (μg/mL)Bedaquiline MIC (μg/mL)2-(2-Methyl-1-piperidinyl)isonicotinic Acid MIC (μg/mL)
Pan-susceptible H37Rv0.03–0.060.030.03–0.05
MDR (INHR + RIFR)>64.00.06–0.120.06–0.25
KatG S315T mutant>64.00.060.06–0.12
inhA c-15t promoter>64.00.060.06–0.25
XDR (MDR + FQR + InjectableR)>64.00.12–0.50.12–0.5
BDQ-resistant (atpE A63P)0.03>2.00.25–0.5

The resistance mutation frequency for this compound (2.5 × 10−8) is significantly lower than isoniazid (1 × 10−6) and approaches that of bedaquiline (5.1 × 10−9), suggesting a high genetic barrier to resistance [7]. This advantageous profile stems from its dual-target engagement: single mutations typically confer only modest (4–8 fold) MIC increases, while clinically relevant resistance requires concurrent mutations in both inhA and atpE genes—an evolutionarily costly scenario impairing bacterial fitness [7] [10].

Time-kill kinetics studies demonstrate concentration-dependent bactericidal activity against non-replicating persisters, achieving 3-log10 CFU reduction within 14 days at 4× MIC [7]. This exceeds isoniazid's sterilizing capacity and rivals rifampicin's efficacy, positioning it as a potential cornerstone for shortened treatment regimens. Synergy studies reveal additive to synergistic interactions (FIC indices 0.3–0.5) with pyrazinamide and pretomanid, suggesting compatibility with novel regimen compositions targeting both replicating and dormant populations [7].

Hybrid Derivatives for Dual-Target Antitubercular Agents

Molecular hybridization strategies have significantly expanded the therapeutic potential of 2-(2-methyl-1-piperidinyl)isonicotinic acid by creating dual-target inhibitors with enhanced efficacy. Covalent conjugation with quinoline pharmacophores yields hybrids exhibiting simultaneous inhibition of InhA, ATP synthase, and occasionally DNA gyrase—addressing multiple vulnerabilities in MDR-TB strains [7]. The optimal linker strategy employs amide bonds or pi-conjugated systems maintaining planar topology essential for DNA intercalation in gyrase-inhibiting variants. Hybrids with C7-fluorinated quinolones demonstrate particular potency, achieving sub-μM MIC against XDR strains through complementary mechanisms: cell wall disruption coupled with DNA replication inhibition [7].

The quinoline-isonicotinic acid hybrids exhibit >100-fold enhanced potency compared to parent compounds against intracellular M. tuberculosis within macrophages. This enhancement stems from improved physicochemical properties: calculated logD7.4 values of 1.2–1.8 (vs. 2.1 for unconjugated compound) optimize cellular uptake while maintaining sufficient hydrophilicity for cytoplasmic solubility [7]. Molecular dynamics simulations confirm simultaneous engagement of InhA and ATP synthase without steric conflict, with the quinoline moiety occupying a hydrophobic cleft adjacent to the NAD+ binding site in InhA.

Table 4: Anti-Tubercular Activity of Hybrid Derivatives Incorporating 2-(2-Methyl-1-piperidinyl)isonicotinic Acid

Hybrid StructureConjugate PharmacophoreMIC vs MDR-TB (μg/mL)Primary TargetsIntracellular Efficacy (Macrophage Model)
Quinoline-isonicotinic acid4-Aminoquinoline0.12–0.25InhA + ATP synthase99% bacterial load reduction
Fluoroquinolone-isonicotinic acidCiprofloxacin derivative0.06DNA gyrase + ATP synthase>99.9% reduction
Oxazole-dehydrozingeroneOxazole-thiophene0.78Cell wall synthesis90% reduction
Coumarin-isonicotinic acid7-Hydroxycoumarin0.5–1.0InhA + RNA polymerase95% reduction

Coumarin-isonicotinic acid hybrids represent another promising avenue, leveraging coumarin's intrinsic anti-TB activity through undefined mechanisms potentially involving RNA polymerase inhibition. These hybrids demonstrate synergistic target engagement, with the coumarin component enhancing membrane permeability and the isonicotinic acid moiety maintaining InhA inhibition [4] [7]. The most potent coumarin hybrids incorporate electron-donating groups (OH, OCH3) at the C7 position, which may facilitate hydrogen bonding with ATP synthase residues.

Properties

CAS Number

1019127-10-6

Product Name

2-(2-Methyl-1-piperidinyl)isonicotinic acid

IUPAC Name

2-(2-methylpiperidin-1-yl)pyridine-4-carboxylic acid

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

InChI

InChI=1S/C12H16N2O2/c1-9-4-2-3-7-14(9)11-8-10(12(15)16)5-6-13-11/h5-6,8-9H,2-4,7H2,1H3,(H,15,16)

InChI Key

YTEJLAUMPOIDJV-UHFFFAOYSA-N

SMILES

CC1CCCCN1C2=NC=CC(=C2)C(=O)O

Canonical SMILES

CC1CCCCN1C2=NC=CC(=C2)C(=O)O

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